1-Phényléthanol

Vue d'ensemble

Description

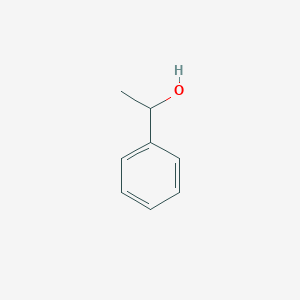

1-Phenylethanol is an organic compound with the chemical formula C₆H₅CH(OH)CH₃. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is a colorless liquid with a mild gardenia-hyacinth scent and is commonly found in nature as a glycoside in tea flowers, cranberries, grapes, and other plants .

Applications De Recherche Scientifique

Fragrance and Flavoring Industry

1PE is primarily recognized for its role as a fragrance component in the cosmetic and food industries. Its pleasant aroma makes it a popular choice for perfumes, soaps, and flavorings. The compound can be synthesized from acetophenone using enzymatic methods, which are being optimized for industrial applications. Recent studies have demonstrated that enzymes extracted from tea flowers can effectively convert acetophenone into 1PE under controlled conditions, potentially offering a cost-effective production method .

Pharmaceutical Applications

In the pharmaceutical sector, 1PE serves as an intermediate in the synthesis of various biologically active compounds. It has been employed in the kinetic resolution of racemic mixtures, providing optically pure products that are crucial for drug development. For instance, immobilized lipases have been used to achieve high enantioselectivity in the resolution of rac-1-phenylethanol, highlighting its significance in chiral synthesis .

Moreover, 1PE derivatives have been explored for their potential pharmacological activities. Studies indicate that certain derivatives exhibit promising effects on sodium channels and may have applications in treating neurological disorders .

Industrial Production Techniques

The production of 1PE has been enhanced through various innovative techniques. Research has focused on intensifying production processes using periodic product removal methods to increase yields significantly. Mathematical simulations have also been employed to optimize production conditions, ensuring more efficient industrial applications .

Catalytic Applications

1PE has shown potential as a substrate in catalytic reactions. For example, carbon nanotubes (CNTs) have been investigated as catalysts for the conversion of alcohols, including 1PE, demonstrating effective dehydration and dehydrogenation processes . This opens avenues for further research into sustainable catalytic systems using 1PE as a feedstock.

Environmental Considerations

The environmental impact of producing and utilizing 1PE is an essential consideration. Studies suggest that enzymatic methods not only enhance yield but also reduce waste compared to traditional chemical synthesis routes. The use of renewable resources like tea flowers for enzyme extraction aligns with green chemistry principles and promotes sustainability in chemical manufacturing .

Summary of Research Findings

Mécanisme D'action

Target of Action

1-Phenylethanol primarily targets the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these organisms.

Mode of Action

It is known that 1-phenylethanol interacts with the r-specific alcohol dehydrogenase, potentially influencing the metabolic processes within the organism .

Biochemical Pathways

1-Phenylethanol is involved in the biochemical formation pathway of aroma compounds in various plants, including tea (Camellia sinensis) flowers . It is synthesized from acetophenone, a process that involves the reduction of acetophenone by sodium borohydride .

Pharmacokinetics

It is known that 1-phenylethanol is a small molecule, which suggests that it may be readily absorbed and distributed within the body .

Result of Action

It is known to have a role as a mouse metabolite . This suggests that it may be involved in various metabolic processes within the organism.

Action Environment

The action of 1-Phenylethanol can be influenced by various environmental factors. For example, it has been found that the compound’s action can be affected when released into coastal environments, potentially posing ecological risks . Furthermore, its presence in various natural products such as tea flowers, cranberries, grapes, chives, cheeses, cognac, rum, white wine, cocoa, black tea, filbert, cloudberries, beans, mushrooms, and endives suggests that it may interact with other compounds within these environments .

Analyse Biochimique

Biochemical Properties

1-Phenylethanol is produced by the biotransformation of acetophenone using microorganisms . These enzymes are responsible for the conversion of acetophenone to 1-Phenylethanol .

Cellular Effects

It is known that 1-Phenylethanol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Phenylethanol involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylethanol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Phenylethanol can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-Phenylethanol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

1-Phenylethanol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenylethanol can be synthesized through several methods:

Reduction of Acetophenone: This is the most common method, where acetophenone is reduced using sodium borohydride or other reducing agents.

Grignard Reaction: Benzaldehyde reacts with methylmagnesium chloride to produce 1-phenylethanol.

Asymmetric Hydrogenation: Using Noyori catalysts, acetophenone can be hydrogenated to produce 1-phenylethanol with high enantiomeric excess.

Industrial Production Methods:

Analyse Des Réactions Chimiques

1-Phenylethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetophenone using oxidizing agents like manganese dioxide.

Reduction: It can be reduced to ethylbenzene using strong reducing agents.

Substitution: It can participate in substitution reactions, such as the Friedel-Crafts reaction, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aluminum trichloride, ethylene oxide.

Major Products:

Oxidation: Acetophenone.

Reduction: Ethylbenzene.

Substitution: Various benzyl derivatives.

Comparaison Avec Des Composés Similaires

1-Phenylethanol can be compared with other similar compounds, such as:

2-Phenylethanol: An achiral isomer of 1-phenylethanol with similar chemical properties but different biological activities.

Phenethyl Alcohol: Another aromatic alcohol with a similar structure but different applications and reactivity.

Uniqueness: 1-Phenylethanol is unique due to its chiral nature, making it valuable in asymmetric synthesis and enantioselective reactions. Its presence in natural products and its role in various industrial processes further highlight its significance .

Activité Biologique

1-Phenylethanol (1-PE) is a chiral secondary alcohol that has garnered significant attention in various fields, including pharmaceuticals, agrochemicals, and cosmetics. Its biological activity is multifaceted, influencing its applications as a fragrance, solvent, and pharmaceutical intermediate. This article explores the biological activity of 1-phenylethanol through case studies, research findings, and data tables.

1-Phenylethanol is characterized by its molecular formula and a hydroxyl group (-OH) attached to a phenyl group. The compound exists in two enantiomeric forms: (R)-1-phenylethanol and (S)-1-phenylethanol, which exhibit different biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that 1-phenylethanol possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as an antibacterial agent in personal care products. The minimum inhibitory concentration (MIC) values for different bacteria were recorded, showing that 1-PE can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 1-Phenylethanol

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Listeria monocytogenes | 0.6 |

2. Enantiomeric Effects

The enantiomers of 1-phenylethanol exhibit differing biological activities. For instance, (R)-1-phenylethanol has been shown to have higher cytotoxicity against certain cancer cell lines compared to its (S) counterpart. This enantiomer-specific activity highlights the importance of stereochemistry in the pharmacological effects of chiral compounds.

Case Studies

Study on Biocatalytic Production

A notable study utilized Ispir bean (Phaseolus vulgaris) as a biocatalyst for the asymmetric reduction of acetophenone to produce enantiomerically pure (S)-1-phenylethanol. The study achieved over 99% enantiomeric excess with a conversion rate of approximately 40%. The response surface methodology (RSM) was employed to optimize reaction conditions, including substrate concentration and biocatalyst amount.

Table 2: Optimal Conditions for Production of (S)-1-Phenylethanol

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 36 hours |

| Acetophenone Concentration | 6 mM |

| Glucose Concentration | 25.15 mM |

| Biocatalyst Concentration | 175 mg/mL |

Synthesis and Applications

1-Phenylethanol serves as an important precursor in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are widely used in the fragrance industry due to their pleasant aroma profiles. The compound can be efficiently dehydrated to styrene using copper(II) catalysts, achieving over 95% yield with minimal catalyst loading .

Molecular Docking Studies

Recent molecular docking studies have assessed the interaction of 1-phenylethanol derivatives with target proteins involved in disease pathways. For example, compounds derived from 1-PE have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values indicating significant antiparasitic activity .

Propriétés

IUPAC Name |

1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020859 | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

98-85-1, 13323-81-4 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6O895DQ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °F (NTP, 1992), 20.7 °C, 20 °C | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-phenylethanol?

A1: 1-Phenylethanol has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.

Q2: Are there any spectroscopic data available for 1-phenylethanol?

A2: Yes, researchers have used various spectroscopic techniques to characterize 1-phenylethanol. For instance, 13C NMR studies have been conducted to understand the diastereomeric interactions between cellulose tris(4-methylbenzoate) and 1-phenylethanol enantiomers []. Additionally, rotational spectroscopy has provided accurate geometric information about 1-phenylethanol and its monohydrate [].

Q3: Does the chirality of 1-phenylethanol affect its interactions?

A3: Yes, 1-phenylethanol exists as (R)- and (S)-enantiomers, and their interactions can differ significantly. Studies using 13C NMR have shown that cellulose tris(4-methylbenzoate) exhibits different chemical shifts for the two enantiomers, indicating chiral recognition []. This chiral recognition is further corroborated by research demonstrating distinct binding energies for diastereoisomeric complexes of (R)-1-phenylethanol with (R)- and (S)-butan-2-ol [].

Q4: What are the common applications of 1-phenylethanol in organic synthesis?

A4: 1-Phenylethanol serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomers are key intermediates in producing pharmaceuticals [], making their stereoselective synthesis highly relevant. For instance, (R)-1-phenylethanol is a precursor for anti-Alzheimer drugs [].

Q5: Can 1-phenylethanol be produced through biocatalytic processes?

A5: Yes, several studies have explored the biocatalytic production of enantiomerically pure 1-phenylethanol. One approach involves the asymmetric bioreduction of acetophenone using whole cells of microorganisms like Pichia capsulata [], Ispir bean (Phaseolus vulgaris) [], and Daucus carota (carrot) [, ]. These methods utilize enzymes like alcohol dehydrogenase (ADH) and often employ glucose as a co-substrate for cofactor regeneration.

Q6: What factors influence the efficiency of biocatalytic 1-phenylethanol production?

A6: Several parameters can impact the yield and enantiomeric excess of 1-phenylethanol during biocatalytic production. Studies have investigated the optimization of factors such as reaction time, substrate concentration, co-substrate concentration, biocatalyst concentration, temperature, pH, and stirring rate [, , , ].

Q7: Can 1-phenylethanol be produced through chemical synthesis?

A7: Yes, 1-phenylethanol can be synthesized chemically. For example, the dehydration of 1-phenylethanol to styrene, a valuable industrial chemical, has been investigated using various acidic resin catalysts [].

Q8: Can microorganisms degrade 1-phenylethanol?

A8: Yes, certain bacteria can degrade 1-phenylethanol. For example, Pseudomonas fluorescens EB has been shown to possess plasmid-encoded genes for the catabolism of both ethylbenzene and 1-phenylethanol []. This degradation pathway involves the formation of various intermediates, including 2-phenylethanol, phenylacetate, and catechol [].

Q9: How is ethylbenzene metabolized in bacteria like Azoarcus sp. strain EB1?

A9: Research indicates that the anaerobic mineralization of ethylbenzene in Azoarcus sp. strain EB1 initiates with its dehydrogenation to 1-phenylethanol []. This enzymatic conversion, catalyzed by ethylbenzene dehydrogenase, is stereospecific, producing only the (S)-(-)-1-phenylethanol enantiomer. Further degradation proceeds through acetophenone and ultimately leads to benzoate formation.

Q10: Can 1-phenylethanol be separated from mixtures using supramolecular chemistry?

A10: Yes, β-cyclodextrin (β-CD) has shown promise in separating acetophenone from 1-phenylethanol, a common by-product in oil refineries. This separation relies on the preferential noncovalent interactions of β-CD with acetophenone []. By exploiting this difference in binding affinities, researchers have achieved high separation factors, demonstrating the potential of β-CD in purifying acetophenone from industrial mixtures.

Q11: Have computational methods been employed to study 1-phenylethanol?

A11: Yes, computational chemistry has played a significant role in understanding 1-phenylethanol and its interactions. Density Functional Theory (DFT) simulations have been instrumental in investigating the binding energy of hydrogen-bonded complexes of 1-phenylethanol []. These calculations provide insights into the stability of different diastereomeric complexes, contributing to our understanding of chiral recognition at the molecular level.

Q12: Can DFT be used to investigate reaction mechanisms involving 1-phenylethanol?

A12: Absolutely. DFT calculations have been employed to explore the mechanism and stereoselectivity of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene, where 1-phenylethanol is a product []. These studies provide valuable insights into the factors governing enantioselectivity, such as π-π stacking interactions between the substrate and the catalyst.

Q13: Can computational methods predict the enantioselectivity of enzymatic reactions involving 1-phenylethanol?

A13: Yes, DFT has been used to study the enantioselectivity of lipase B from Candida antarctica in the transesterification reaction of (R,S)-1-phenylethanol []. These studies help to elucidate the molecular basis of enzyme selectivity and provide a theoretical foundation for designing more efficient biocatalysts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.